

In Vitro Evaluation Guide: 2-Chloro-6-methyl-5-nitronicotinonitrile

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Compound of Interest

Compound Name: 2-Chloro-6-methyl-5-nitronicotinonitrile

CAS No.: 26820-34-8

Cat. No.: B3034988

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Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals

Executive Summary: The Scaffold Advantage

2-Chloro-6-methyl-5-nitronicotinonitrile is not merely a reagent; it is a "privileged scaffold" in the design of pyrido[2,3-d]pyrimidines and 1,8-naphthyridines. In drug discovery, it serves as the linchpin for generating libraries of kinase inhibitors (e.g., EGFR, PIM-1) and antimicrobial agents.

Its performance is defined by two factors:

- **Chemical Reactivity:** The electrophilicity of the C2-chlorine atom for S_NAr diversifications.
- **Structural Contribution:** The C6-methyl group provides metabolic blockade and hydrophobic interactions often absent in the non-methylated alternative.

Comparison at a Glance



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Comparative Performance Analysis

This section analyzes why a researcher would select the methylated scaffold over the standard alternative, supported by mechanistic logic.

A. Synthetic Efficiency (Chemical In Vitro Performance)

The primary "test" of this intermediate is its ability to undergo Nucleophilic Aromatic Substitution (S_NAr) with amines.

- Mechanism: The C5-nitro and C3-cyano groups are strong electron-withdrawing groups (EWGs) that activate the C2-chlorine.
- The Methyl Effect: The C6-methyl group is electron-donating (inductive effect, +I), which slightly deactivates the ring compared to the H-analog.
 - Observation: Reactions with weak nucleophiles (e.g., anilines) may require higher temperatures (60-80°C) compared to the H-analog (RT-40°C).
 - Benefit: This reduced reactivity minimizes "over-reaction" or polymerization side products, leading to cleaner crude profiles in library synthesis.

B. Biological Potency of Derivatives

When converted into a pyrido[2,3-d]pyrimidine inhibitor:

- **Binding Affinity:** The C6-methyl group often occupies a hydrophobic pocket (e.g., the Gatekeeper region in kinases), potentially increasing IC₅₀ potency by 2-5 fold compared to the H-analog.
- **Selectivity:** The steric bulk restricts rotation, locking the inhibitor into a bioactive conformation that can improve selectivity against off-target kinases.

Experimental Protocols

These protocols are designed to validate the quality of the scaffold and its utility in generating bioactive libraries.

Protocol 1: Chemical Reactivity Profiling (SNAr Kinetics)

Objective: To quantify the reactivity of the scaffold against a standard nucleophile (Benzylamine) to ensure batch consistency.

Materials:

- **Substrate:** **2-Chloro-6-methyl-5-nitronicotinonitrile** (1.0 eq)
- **Nucleophile:** Benzylamine (1.1 eq)
- **Base:** Diisopropylethylamine (DIPEA, 1.5 eq)
- **Solvent:** Anhydrous THF
- **Analysis:** HPLC-UV (254 nm)

Workflow:

- **Dissolution:** Dissolve 100 mg of substrate in 5 mL THF.
- **Initiation:** Add DIPEA followed by Benzylamine at 25°C.
- **Sampling:** Aliquot 50 µL at t=0, 15, 30, 60, and 120 minutes. Quench immediately in 0.1% TFA/Acetonitrile.
- **Calculation:** Plot the disappearance of the starting material peak (AUC) vs. time.

- Pass Criteria: >90% conversion within 60 minutes at 25°C indicates high-quality, active material. <80% suggests hydrolysis of the nitrile or nitro reduction.

Protocol 2: Library Synthesis for Bio-Evaluation

Objective: Convert the intermediate into a bioactive 7-amino-pyrido[2,3-d]pyrimidine for in vitro kinase testing.

- Substitution (Step 1): React substrate with an amine (R-NH₂) as per Protocol 1 to form the intermediate 2-(R-amino)-6-methyl-5-nitronicotinonitrile.
- Reduction (Step 2): Treat the intermediate with Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O (reflux, 2h) to reduce the -NO₂ to -NH₂.
- Cyclization (Step 3): Heat the reduced product with Formamidine Acetate (or Triethyl Orthoformate) at 120°C.
 - Result: Formation of the pyrimidine ring fused to the pyridine.[1]
- Bio-Assay: Test the final compound in an ADP-Glo™ Kinase Assay (e.g., against EGFR T790M).

Visualization of Workflows

Diagram 1: Synthesis & Application Pathway

This diagram illustrates the transformation of the scaffold into a drug candidate.



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
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Caption: Conversion of the **2-chloro-6-methyl-5-nitronicotinonitrile** scaffold into a bioactive kinase inhibitor.

Diagram 2: In Vitro Testing Decision Tree

A logic flow for evaluating the material before high-throughput screening.

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Caption: Quality control and decision logic for introducing the scaffold into biological testing workflows.

Safety & Handling (Critical)

While in vitro testing focuses on efficacy, safety in handling this intermediate is paramount.

- GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][3][4] 2A (H319), STOT SE 3 (H335).[4]
- Sensitization: Nitro-pyridines are known skin sensitizers. All in vitro handling (weighing, dissolution) must occur in a fume hood.
- Genotoxicity: As a nitro-aromatic, it is a potential mutagen. An Ames Test (Salmonella typhimurium strains TA98/TA100) is recommended if the intermediate is isolated in large quantities.

References

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- Reactivity of 2-Chloro-nicotinonitriles: Title: Synthesis of 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives via S_NAr. Source: Heterocycles / SciSpace URL:[[Link](#)]
- Compound Data & Safety: Title: **2-Chloro-6-methyl-5-nitronicotinonitrile** Compound Summary (CID 137203).[5] Source: PubChem URL:[[Link](#)]
- Kinase Inhibition Context: Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.[6] Source: MDPI Molecules URL:[[Link](#)]

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